Cas no 2408972-58-5 (tert-butyl N-2-hydroxy-1-(1-methylcyclopropyl)ethylcarbamate)

Tert-butyl N-2-hydroxy-1-(1-methylcyclopropyl)ethylcarbamate is a protected amino alcohol derivative featuring a tert-butoxycarbonyl (Boc) group and a cyclopropane ring. The Boc group enhances stability, facilitating handling and storage, while the hydroxyl and carbamate functionalities provide versatile reactivity for further synthetic modifications. The 1-methylcyclopropyl moiety introduces steric and electronic effects, which can influence selectivity in organic transformations. This compound is particularly useful in peptide synthesis and medicinal chemistry as a building block for chiral intermediates. Its structural features make it valuable for designing bioactive molecules with tailored properties, such as improved metabolic stability or targeted binding interactions.
tert-butyl N-2-hydroxy-1-(1-methylcyclopropyl)ethylcarbamate structure
2408972-58-5 structure
商品名:tert-butyl N-2-hydroxy-1-(1-methylcyclopropyl)ethylcarbamate
CAS番号:2408972-58-5
MF:C11H21NO3
メガワット:215.289343595505
CID:6430120
PubChem ID:165675793

tert-butyl N-2-hydroxy-1-(1-methylcyclopropyl)ethylcarbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-2-hydroxy-1-(1-methylcyclopropyl)ethylcarbamate
    • tert-butyl N-[2-hydroxy-1-(1-methylcyclopropyl)ethyl]carbamate
    • EN300-1664782
    • 2408972-58-5
    • インチ: 1S/C11H21NO3/c1-10(2,3)15-9(14)12-8(7-13)11(4)5-6-11/h8,13H,5-7H2,1-4H3,(H,12,14)
    • InChIKey: WAVAYNHTIPEDCC-UHFFFAOYSA-N
    • ほほえんだ: OCC(C1(C)CC1)NC(=O)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 215.15214353g/mol
  • どういたいしつりょう: 215.15214353g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 5
  • 複雑さ: 241
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 58.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.5

じっけんとくせい

  • 密度みつど: 1.078±0.06 g/cm3(Predicted)
  • ふってん: 323.4±25.0 °C(Predicted)
  • 酸性度係数(pKa): 12.02±0.46(Predicted)

tert-butyl N-2-hydroxy-1-(1-methylcyclopropyl)ethylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1664782-0.25g
tert-butyl N-[2-hydroxy-1-(1-methylcyclopropyl)ethyl]carbamate
2408972-58-5
0.25g
$972.0 2023-06-04
Enamine
EN300-1664782-100mg
tert-butyl N-[2-hydroxy-1-(1-methylcyclopropyl)ethyl]carbamate
2408972-58-5
100mg
$615.0 2023-09-21
Enamine
EN300-1664782-2500mg
tert-butyl N-[2-hydroxy-1-(1-methylcyclopropyl)ethyl]carbamate
2408972-58-5
2500mg
$1370.0 2023-09-21
Enamine
EN300-1664782-1.0g
tert-butyl N-[2-hydroxy-1-(1-methylcyclopropyl)ethyl]carbamate
2408972-58-5
1g
$1057.0 2023-06-04
Enamine
EN300-1664782-2.5g
tert-butyl N-[2-hydroxy-1-(1-methylcyclopropyl)ethyl]carbamate
2408972-58-5
2.5g
$2071.0 2023-06-04
Enamine
EN300-1664782-5.0g
tert-butyl N-[2-hydroxy-1-(1-methylcyclopropyl)ethyl]carbamate
2408972-58-5
5g
$3065.0 2023-06-04
Enamine
EN300-1664782-250mg
tert-butyl N-[2-hydroxy-1-(1-methylcyclopropyl)ethyl]carbamate
2408972-58-5
250mg
$642.0 2023-09-21
Enamine
EN300-1664782-0.05g
tert-butyl N-[2-hydroxy-1-(1-methylcyclopropyl)ethyl]carbamate
2408972-58-5
0.05g
$888.0 2023-06-04
Enamine
EN300-1664782-500mg
tert-butyl N-[2-hydroxy-1-(1-methylcyclopropyl)ethyl]carbamate
2408972-58-5
500mg
$671.0 2023-09-21
Enamine
EN300-1664782-1000mg
tert-butyl N-[2-hydroxy-1-(1-methylcyclopropyl)ethyl]carbamate
2408972-58-5
1000mg
$699.0 2023-09-21

tert-butyl N-2-hydroxy-1-(1-methylcyclopropyl)ethylcarbamate 関連文献

tert-butyl N-2-hydroxy-1-(1-methylcyclopropyl)ethylcarbamateに関する追加情報

Research Brief on tert-butyl N-2-hydroxy-1-(1-methylcyclopropyl)ethylcarbamate (CAS: 2408972-58-5) in Chemical Biology and Pharmaceutical Applications

The compound tert-butyl N-2-hydroxy-1-(1-methylcyclopropyl)ethylcarbamate (CAS: 2408972-58-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique cyclopropyl and carbamate functional groups, serves as a critical intermediate in the synthesis of novel bioactive compounds. Recent studies have highlighted its potential in drug discovery, particularly in the development of protease inhibitors and modulators of protein-protein interactions. The structural complexity of this compound offers a versatile scaffold for medicinal chemistry applications, enabling the exploration of new therapeutic avenues.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the role of tert-butyl N-2-hydroxy-1-(1-methylcyclopropyl)ethylcarbamate as a key intermediate in the synthesis of hepatitis C virus (HCV) NS3/4A protease inhibitors. The study demonstrated that the cyclopropyl group enhances the metabolic stability of the resulting inhibitors, while the carbamate moiety facilitates targeted interactions with the protease active site. These findings underscore the compound's utility in antiviral drug development, particularly in addressing resistance mechanisms observed in HCV treatment.

Further research has explored the application of this compound in central nervous system (CNS) drug discovery. A recent preprint on bioRxiv (2024) detailed its incorporation into novel gamma-aminobutyric acid (GABA) receptor modulators. The 1-methylcyclopropyl group was found to confer improved blood-brain barrier penetration compared to traditional alkyl substituents, while maintaining favorable pharmacokinetic properties. This advancement could potentially lead to more effective treatments for epilepsy and anxiety disorders, with reduced off-target effects.

The synthetic accessibility of tert-butyl N-2-hydroxy-1-(1-methylcyclopropyl)ethylcarbamate has also been a focus of recent investigations. A 2024 paper in Organic Process Research & Development described an optimized, scalable synthesis route with improved yield (78%) and reduced environmental impact through solvent minimization. This development is particularly significant for industrial-scale production, addressing previous challenges in the compound's commercial availability.

Emerging applications in targeted protein degradation have further expanded the potential of this chemical scaffold. Researchers at a major pharmaceutical company recently filed a patent (WO2024015832) utilizing derivatives of tert-butyl N-2-hydroxy-1-(1-methylcyclopropyl)ethylcarbamate as E3 ligase-recruiting moieties in PROTAC (Proteolysis Targeting Chimeras) design. The unique spatial arrangement of the cyclopropyl group appears to confer selective binding to certain E3 ligases, opening new possibilities for targeted cancer therapies.

As research continues, the versatility of tert-butyl N-2-hydroxy-1-(1-methylcyclopropyl)ethylcarbamate (2408972-58-5) positions it as a valuable tool in medicinal chemistry. Its applications span from antiviral and CNS therapeutics to innovative modalities like protein degradation. Future studies are expected to explore its potential in additional therapeutic areas and further optimize its synthetic routes for broader accessibility to the research community.

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